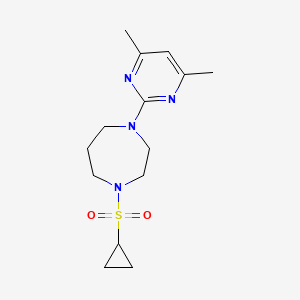![molecular formula C15H16ClN3O B15120021 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15120021.png)
3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, including the formation of the pyrrolidine ring and its subsequent attachment to the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation could further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is unique due to its combination of a pyridine ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H16ClN3O |
|---|---|
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
3-chloro-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine |
InChI |
InChI=1S/C15H16ClN3O/c1-11-8-17-6-3-15(11)20-12-4-7-19(10-12)14-2-5-18-9-13(14)16/h2-3,5-6,8-9,12H,4,7,10H2,1H3 |
InChI-Schlüssel |
HZGLXNLECPAFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15119970.png)
![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B15119974.png)
![4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119985.png)
![2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B15119986.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15119993.png)
![4-(2-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119996.png)
![4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B15120002.png)
![N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide](/img/structure/B15120004.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine](/img/structure/B15120013.png)
